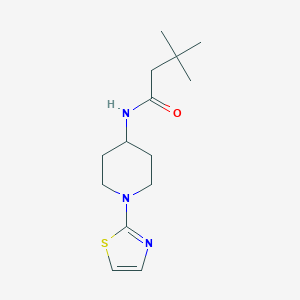

3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds have been synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, such as F6446-0535, have been recognized for their antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can damage cells and contribute to aging and diseases . By incorporating thiazole moieties, researchers can develop new antioxidant agents that may offer protective effects against oxidative stress-related conditions.

Analgesic and Anti-inflammatory Applications

The compound’s structural features suggest potential analgesic and anti-inflammatory activities . Thiazoles have been studied for their ability to reduce pain and inflammation, making them valuable in the development of new pain relief medications . F6446-0535 could be part of novel therapeutic agents targeting chronic pain and inflammatory diseases.

Antimicrobial and Antifungal Applications

F6446-0535 may exhibit antimicrobial and antifungal effects . Thiazole derivatives are known to act against a variety of microbial and fungal strains, providing a basis for new drugs to treat infections . The compound’s unique structure could be key in synthesizing new agents with improved efficacy and lesser side effects.

Antitumor and Cytotoxic Applications

Research has indicated that thiazole compounds can have antitumor and cytotoxic activities . They can inhibit the growth of cancer cells and induce cell death, making them potential candidates for cancer therapy . F6446-0535 might be explored for its efficacy against specific cancer cell lines.

Neuroprotective Applications

Thiazole derivatives are also associated with neuroprotective properties . They may play a role in the prevention and treatment of neurodegenerative diseases by protecting neuronal cells from damage . F6446-0535 could be investigated for its potential benefits in neurological research and therapy.

Antiviral Applications

Given the broad biological activities of thiazoles, F6446-0535 could be studied for antiviral applications . Thiazole-based compounds have shown promise in inhibiting viral replication and could contribute to the development of new antiviral drugs .

Mechanism of Action

Target of Action

Compounds with a thiazole ring, like this one, have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .

Mode of Action

Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole-containing molecules have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole-containing compounds have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The properties of thiazole, such as its solubility in various solvents, may influence its action in different environments .

properties

IUPAC Name |

3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS/c1-14(2,3)10-12(18)16-11-4-7-17(8-5-11)13-15-6-9-19-13/h6,9,11H,4-5,7-8,10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFUZMZFUOZBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1CCN(CC1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)

![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2973500.png)

![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)

![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)